2,2-Difluoro-hexadecanoic acid

Entomology Lipid Metabolism Pheromone Biosynthesis

For research requiring the selective inhibition of beta-oxidation, 2,2-Difluoro-hexadecanoic acid (CAS 177156-86-4) is the only valid choice over palmitic acid and its mono-fluorinated or 4,4-difluoro isomers. The alpha-carbon gem-difluoro motif creates a unique metabolic chokepoint, differentially impacting enzyme engagement. Its altered pKa and high lipophilicity (logP 6.08) are essential for consistent SAR and biophysical studies. Ensure experimental validity by procuring this specific compound.

Molecular Formula C16H30F2O2
Molecular Weight 292.40 g/mol
Cat. No. B13582763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-hexadecanoic acid
Molecular FormulaC16H30F2O2
Molecular Weight292.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)(F)F
InChIInChI=1S/C16H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20)
InChIKeyHGVDJVRXKWKSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-hexadecanoic acid (2,2-Difluoropalmitic Acid) for Advanced Lipid Research and Biochemical Probe Applications


2,2-Difluoro-hexadecanoic acid (also known as 2,2-difluoropalmitic acid) is a synthetically modified long-chain saturated fatty acid, chemically defined as a C16 palmitic acid derivative with gem-difluoro substitution at the alpha-carbon [1]. The strategic placement of two fluorine atoms adjacent to the carboxylic acid group fundamentally alters the molecule's electronic properties, metabolic stability, and physicochemical behavior compared to its natural counterpart, palmitic acid . This compound is not a natural metabolite but a specialized tool compound, with its primary value residing in its ability to act as a mechanism-based inhibitor in lipid metabolism studies [2].

Why 2,2-Difluoro-hexadecanoic acid Cannot Be Replaced by Common Palmitic Acid or Mono-Fluorinated Analogs in Critical Assays


Generic substitution with palmitic acid or even closely related analogs like 2-fluoropalmitic acid is not scientifically valid for applications requiring metabolic blockade or specific physicochemical properties. The gem-difluoro motif at the alpha-carbon creates a metabolic chokepoint; unlike the mono-fluorinated analog, the 2,2-difluoro derivative presents a distinct electronic and steric environment that differentially impacts beta-oxidation enzyme engagement [1]. Furthermore, the presence of two fluorine atoms significantly alters the pKa of the carboxylic acid and overall lipophilicity, which directly influences solubility, membrane partitioning, and protein-binding behavior in a manner not predicted by single-point substitutions [2]. Substitution with a non-fluorinated or mono-fluorinated chain would therefore yield divergent and non-comparable experimental outcomes, particularly in studies of lipid metabolism or inhibitor design.

Quantitative Differentiation of 2,2-Difluoro-hexadecanoic acid vs. Palmitic Acid and Positional Isomers


2,2-Difluoro-hexadecanoic Acid Demonstrates Position-Specific Inhibition of Beta-Oxidation in an In Vivo Insect Model

In a direct head-to-head in vivo study comparing 2,2-, 3,3-, and 4,4-difluoropalmitic acids as inhibitors of sex pheromone biosynthesis in Spodoptera littoralis, only the 2,2- and 3,3-derivatives were active. The 2,2-difluoro derivative specifically inhibited the beta-oxidation chain-shortening step, demonstrating that the position of the CF2 group is critical for biological activity, whereas the 4,4-derivative was inactive [1].

Entomology Lipid Metabolism Pheromone Biosynthesis

Calculated Lipophilicity (LogP) of 2,2-Difluoro-hexadecanoic Acid Compared to Palmitic Acid

The introduction of the gem-difluoro group significantly alters the lipophilicity of the fatty acid chain. The calculated logP for 2,2-difluoro-hexadecanoic acid is 6.08, according to the LIPID MAPS Structure Database [1]. While a direct experimental comparison to palmitic acid under identical conditions is not available in this dataset, this value provides a quantitative baseline for its partitioning behavior. The high logP value indicates strong hydrophobicity, which influences its membrane interaction and distribution in biological systems compared to its non-fluorinated parent.

Physicochemical Characterization ADME Prediction Lipid Research

Predicted Physicochemical Profile of 2,2-Difluoro-hexadecanoic Acid from ChemSpider

Computational predictions from the ACD/Labs Percepta Platform, aggregated on ChemSpider, provide a quantitative physicochemical profile for 2,2-difluoropalmitic acid. Key predicted properties include a density of 1.0±0.1 g/cm³, a boiling point of 369.1±27.0 °C at 760 mmHg, and an ACD/LogP of 7.48 . These values offer a point of comparison for synthetic chemists and formulators, differentiating it from non-fluorinated palmitic acid which has a lower molecular weight and different boiling point.

Physicochemical Characterization Material Science Analytical Chemistry

Inhibitory Activity of 2,2-Difluoro-hexadecanoic Acid on Lysophosphatidic Acid Receptor 3 (LPAR3)

Data from BindingDB indicates that an ester derivative of 2,2-difluoro-hexadecanoic acid, specifically hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester, was evaluated for agonistic activity at the human LPA3 receptor expressed in Sf9 cells. The reported EC50 was >10,000 nM (>10 µM), indicating very low or negligible agonistic activity at this receptor under the assay conditions [1]. This suggests the compound does not act as a potent LPA3 agonist, which is an important negative data point for researchers investigating its specificity.

Cell Signaling GPCR Research Inflammation

Validated Research and Industrial Applications for 2,2-Difluoro-hexadecanoic acid Based on Quantitative Evidence


Probing Fatty Acid Beta-Oxidation and Metabolic Chain-Shortening Mechanisms

This compound is uniquely suited as a metabolic probe for investigating the beta-oxidation pathway. The evidence from Bosch et al. (1996) [1] confirms that 2,2-difluoro-hexadecanoic acid is an active inhibitor of the chain-shortening step in an in vivo system, unlike its 4,4-difluoro isomer. Researchers studying fatty acid metabolism, particularly in insect models or other systems where beta-oxidation is key, can use this compound to dissect pathway steps that are not affected by non-fluorinated or other positional isomers.

Development of Lipid-Based Inhibitors Targeting Acyl-CoA Enzymes

The specific inhibition of beta-oxidation, as demonstrated in vivo [1], makes 2,2-difluoro-hexadecanoic acid a relevant starting point or reference standard for designing mechanism-based inhibitors of enzymes involved in fatty acid activation or chain-shortening (e.g., acyl-CoA dehydrogenases). Its activity profile, distinct from mono-fluorinated or 4,4-difluoro analogs, provides a defined chemical scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

Physicochemical Studies on Fluorinated Lipids and Membrane Models

The calculated physicochemical parameters, including a logP of 6.08 [2] and predicted boiling point of 369.1°C , provide a quantitative basis for using 2,2-difluoro-hexadecanoic acid in biophysical studies. Its high lipophilicity and altered molecular volume (312.44 ų) [2] make it a useful tool for investigating how gem-difluoro substitution affects lipid packing, membrane fluidity, or the formation of lipid monolayers and bilayers, compared to palmitic acid.

Negative Control for Lysophosphatidic Acid (LPA) Receptor Studies

Based on its very low potency (EC50 >10 µM) as an agonist at the human LPA3 receptor [3], derivatives of 2,2-difluoro-hexadecanoic acid can be employed as negative controls in cell signaling experiments focused on LPA receptors. This allows researchers to distinguish LPA-mediated effects from other lipid signaling pathways, increasing the rigor of experimental design.

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